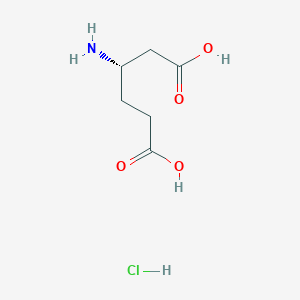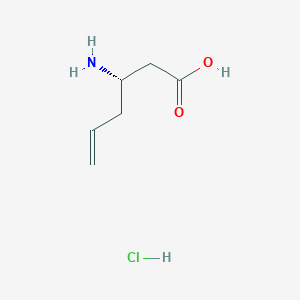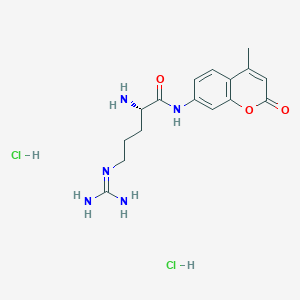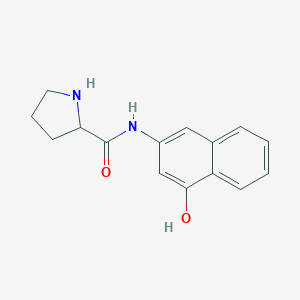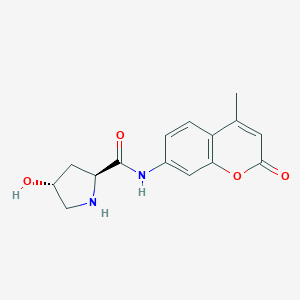
γ-羧基谷氨酸
概述
描述
γ-羧基-L-谷氨酸是一种非蛋白质氨基酸,由L-谷氨酸衍生而来。其特点是在γ碳上存在一个额外的羧基。 这种化合物以其独特的金属结合特性而著称,这对各种蛋白质的功能至关重要,尤其是那些参与血液凝固和骨骼代谢的蛋白质 .
科学研究应用
γ-羧基-L-谷氨酸在科学研究中具有广泛的应用:
化学: 由于其金属结合特性,它被用作配位化学中的配体。
生物学: 它在血液凝固蛋白和骨基质蛋白的功能中起着至关重要的作用。
医学: γ-羧基-L-谷氨酸对于维生素K依赖性蛋白质的活性至关重要,这些蛋白质参与血液凝固和骨骼健康。
作用机制
γ-羧基-L-谷氨酸主要通过其结合金属离子(尤其是钙)的能力发挥作用。这种结合对于激活各种维生素K依赖性蛋白质至关重要。谷氨酸残基的γ-羧化使这些蛋白质能够与钙离子相互作用,这对它们的生物活性至关重要。 例如,在血液凝固中,凝血酶原和其他凝血因子中的γ-羧基-L-谷氨酸残基使这些蛋白质能够结合到磷脂表面,促进血凝块的形成 .
安全和危害
Lack of gamma-carboxyglutamic acid residues results in impaired coagulation or even anticoagulation, which may lead to bleeding diathesis or thrombosis . In addition, removal of calcium ion from these proteins with an organic chelator, such as citrate ion, causes their dysfunction, and prevents blood from coagulating .
未来方向
生化分析
Biochemical Properties
The process of gamma-carboxyglutamic acid synthesis is involved in the blood clotting cascade, bone growth, and extraosseous calcification . The gamma-carboxyglutamic acid is involved in the carboxylation of glutamate residues in proteins, specifically occurring in factors II, VII, IX, and X, protein C, protein S, as well in some bone proteins .
Cellular Effects
Gamma-carboxyglutamic acid plays a critical role in the activation of Tyro3, Axl, and Mertk receptors by Growth Arrest-Specific 6 (Gas6) . These receptors have critical functions in the clearance of apoptotic cells in multicellular organisms .
Molecular Mechanism
The biosynthesis of gamma-carboxyglutamic acid involves the abstraction of the gamma-proton on glutamic acid, and the subsequent addition of CO2 . This reaction is catalyzed by a carboxylase that requires vitamin K as its cofactor .
Temporal Effects in Laboratory Settings
It is known that the carboxylation process involving gamma-carboxyglutamic acid is a post-translational modification, suggesting that its effects may be time-dependent and subject to cellular control mechanisms .
Metabolic Pathways
Gamma-carboxyglutamic acid is involved in the carboxylation of glutamate residues, a critical step in the blood clotting cascade . This suggests that gamma-carboxyglutamic acid may interact with enzymes and cofactors involved in this metabolic pathway.
Subcellular Localization
Given its role in the carboxylation of glutamate residues, it is likely that it is localized to the endoplasmic reticulum where this process occurs .
准备方法
合成路线和反应条件: γ-羧基-L-谷氨酸是通过谷氨酸残基的翻译后修饰合成的反应需要还原的维生素K、氧气和二氧化碳 .
工业生产方法: γ-羧基-L-谷氨酸的工业生产通常涉及微生物发酵。某些芽孢杆菌菌株能够产生聚γ-谷氨酸,其可被水解生成γ-羧基-L-谷氨酸。 这种方法具有成本效益和环境友好性,利用可再生生物质作为底物 .
化学反应分析
反应类型: γ-羧基-L-谷氨酸会发生各种化学反应,包括:
氧化: 这种反应会导致形成氧代衍生物。
还原: 还原反应可以将γ-羧基-L-谷氨酸转化为其相应的醇。
常用试剂和条件:
氧化: 常用的氧化剂包括高锰酸钾和过氧化氢。
还原: 常用还原剂包括氢化铝锂和硼氢化钠。
主要产物:
氧化: γ-羧基-L-谷氨酸的氧代衍生物。
还原: 醇衍生物。
相似化合物的比较
γ-羧基-L-谷氨酸因其在γ碳上的额外羧基而独一无二,这赋予了其独特的金属结合特性。类似的化合物包括:
L-谷氨酸: 母体化合物,缺少额外的γ羧基。
聚γ-谷氨酸: γ-羧基-L-谷氨酸的聚合物,用于各种工业应用。
γ-氨基丁酸(GABA): 谷氨酸的另一种衍生物,但在γ碳上具有氨基而不是羧基
属性
IUPAC Name |
(3S)-3-aminopropane-1,1,3-tricarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO6/c7-3(6(12)13)1-2(4(8)9)5(10)11/h2-3H,1,7H2,(H,8,9)(H,10,11)(H,12,13)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHBYWPGGCSDKFX-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)C(=O)O)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)C(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301314132 | |
| Record name | γ-Carboxyglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53861-57-7 | |
| Record name | γ-Carboxyglutamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53861-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | gamma-Carboxyglutamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053861577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | gamma-carboxy-L-glutamic acid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03847 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | γ-Carboxyglutamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301314132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-3-aminopropane-1,1,3-tricarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.460 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .GAMMA.-CARBOXYGLUTAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16FQV4RZKL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary function of γ-Carboxyglutamic acid (Gla) in proteins?
A1: Gla plays a critical role in the calcium-dependent binding of certain proteins to cell membranes. [] This interaction is vital for the biological activity of several proteins, including those involved in blood coagulation. []
Q2: How does Gla contribute to the calcium-binding properties of proteins?
A2: The presence of an additional carboxyl group in Gla, compared to glutamic acid, allows it to bind calcium ions with high affinity. This calcium binding induces conformational changes in proteins, exposing hydrophobic residues essential for membrane binding. [, , , ]
Q3: Which proteins are known to contain Gla, and what are their functions?
A3: Gla is found in vitamin K-dependent proteins, primarily involved in blood coagulation. This includes prothrombin, Factor X, Factor IX, and Protein S. [, , , ] Gla is also found in other proteins like osteocalcin, found in bone, and matrix Gla protein, involved in regulating mineralization. [, , , ]
Q4: Can mutations in Gla residues affect protein function?
A4: Yes, studies on prothrombin show that single amino acid substitutions replacing Gla with aspartic acid significantly impact its procoagulant activity, membrane binding affinity, and interaction with the prothrombinase complex. [] These effects vary depending on the specific Gla residue mutated, suggesting distinct roles for each Gla in protein structure and function. [, ]
Q5: Is Gla involved in processes beyond blood coagulation and bone mineralization?
A5: While predominantly known for its roles in blood coagulation and bone metabolism, recent research suggests a broader biological significance of Gla. For instance, two novel proline-rich Gla proteins, PRGP1 and PRGP2, have been identified with potential roles in cell signaling and cytoskeletal organization. []
Q6: What is the molecular formula and weight of γ-Carboxyglutamic acid?
A6: The molecular formula of γ-Carboxyglutamic acid is C6H9NO6. Its molecular weight is 191.14 g/mol.
Q7: Have computational methods been used to study Gla-containing proteins?
A7: Yes, molecular simulations and genetic algorithms have been employed to determine calcium binding sites and understand the conformational changes induced by calcium binding in conantokin G, a Gla-containing conotoxin. [] These studies highlighted the formation of a calcium-carboxylate network that linearizes the helical structure of conantokin G upon calcium binding. []
Q8: How do structural modifications of Gla residues affect protein function?
A8: The substitution of Gla residues with aspartic acid, a conservative change, profoundly impacts the activity of proteins like prothrombin. [] The severity of these effects depends on the specific Gla residue substituted, highlighting the unique contribution of each Gla to the overall structure and function of the protein. [, ]
Q9: Does the degree of Gla carboxylation impact protein function?
A9: Yes, studies using partially carboxylated prothrombin variants showed a direct correlation between the presence of Gla at residue 16 and the protein's ability to undergo metal-induced conformational changes and bind to phospholipids. [] This suggests that even partial decarboxylation can severely compromise protein function. []
Q10: How is free γ-Carboxyglutamic acid metabolized and excreted?
A10: Research indicates that free Gla is not metabolized in the body but is directly excreted in urine. [] This finding underscores the significance of measuring urinary Gla levels as a potential marker for conditions affecting Gla metabolism. [, ]
Q11: Can dietary phylloquinone (vitamin K) intake influence Gla levels?
A11: Dietary phylloquinone plays a crucial role in Gla formation. Studies show that altered dietary phylloquinone intake directly impacts the levels of undercarboxylated osteocalcin, plasma phylloquinone, and urinary Gla excretion. [] This highlights the sensitivity of these biomarkers to vitamin K nutritional status. []
Q12: Can Gla levels be used as a biomarker for specific conditions?
A12: Urinary Gla levels have been proposed as a potential biomarker for vitamin K deficiency and conditions affecting Gla metabolism. [, ] Research shows that urinary Gla excretion is responsive to changes in dietary phylloquinone intake, suggesting its potential as a sensitive indicator of vitamin K status. []
Q13: What is the significance of measuring undercarboxylated osteocalcin levels?
A13: Undercarboxylated osteocalcin levels can indicate vitamin K deficiency. [] Since vitamin K is essential for the carboxylation of glutamic acid residues to Gla, a deficiency can lead to the accumulation of undercarboxylated forms of Gla-containing proteins like osteocalcin. []
Q14: What are some methods for analyzing Gla in biological samples?
A14: Several techniques have been employed to study Gla, including:
- Amino acid analysis: Following alkaline hydrolysis of proteins, Gla can be quantified using automated amino acid analyzers. [, , , ]
- Radioactive labeling: Incorporation of radioactive bicarbonate ([14C]NaHCO3) into proteins followed by measuring incorporated radioactivity allows for the assessment of vitamin K-dependent carboxylase activity. []
- Mass spectrometry: This technique helps identify and sequence peptides containing Gla after derivatization and enzymatic digestion. [, ]
- HPLC: Reverse-phase HPLC coupled with pre-column derivatization with phenylisothiocyanate enables sensitive detection and quantification of Gla. []
Q15: What are some key milestones in Gla research?
A16: * Identification of Gla: The discovery of Gla as a novel amino acid in prothrombin marked a significant milestone in the field. []* Elucidation of Gla biosynthesis: Understanding that Gla is formed by a vitamin K-dependent post-translational carboxylation of glutamic acid residues was crucial. []* Discovery of Gla-containing proteins beyond coagulation factors: The identification of Gla in proteins like osteocalcin and matrix Gla protein expanded the understanding of Gla's biological roles beyond blood coagulation. [, , ]* Development of analytical techniques: The development and refinement of methods like amino acid analysis, mass spectrometry, and HPLC enabled more detailed studies of Gla-containing proteins. [, , ]
Q16: How has research on Gla fostered collaboration between different scientific disciplines?
A16: Gla research has encouraged collaborations between biochemists, hematologists, cell biologists, and analytical chemists, among others. This interdisciplinary approach has been crucial for:
- Understanding the biosynthesis and function of Gla: Insights from biochemistry, molecular biology, and cell biology were essential to elucidate the vitamin K-dependent carboxylation process and its significance in protein function. [, ]
- Developing analytical techniques for Gla detection and quantification: This involved contributions from analytical chemists and biochemists to establish sensitive and reliable methods for measuring Gla in biological samples. [, , ]
- Investigating the potential therapeutic applications of Gla and its analogues: This requires collaboration between medicinal chemists, pharmacologists, and clinicians to explore the potential of targeting Gla-containing proteins for therapeutic benefit. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


